molecular formula C27H27N5O5S B12014890 N'-[(E)-1-(2-Hydroxyphenyl)ethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide

N'-[(E)-1-(2-Hydroxyphenyl)ethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide

Cat. No.: B12014890
M. Wt: 533.6 g/mol
InChI Key: SUNDDOCBKYMTAU-OGLMXYFKSA-N
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Description

Compound A , is a fascinating molecule with a complex structure. Let’s break it down:

    Chemical Formula: CHNOS

    CAS Number: 315227-51-1

    Molecular Weight: 457.558 g/mol

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for Compound A, but one common method involves the reaction between isonicotinic hydrazide and 2’-hydroxy-4’-methoxyacetophenone in ethanol. The reaction proceeds at 70°C, resulting in the formation of Compound A as colorless crystals .

Industrial Production:: While industrial-scale production methods are not widely documented, research laboratories often synthesize Compound A for early discovery studies.

Chemical Reactions Analysis

Compound A undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions.

    Reduction: Reduction reactions may modify its functional groups.

    Substitution: Substituents on the phenyl rings can be replaced.

    Hydrolysis: The acetohydrazide moiety may hydrolyze.

Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and acid/base catalysts. Major products depend on reaction conditions and substituents.

Scientific Research Applications

Compound A finds applications across various fields:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for potential bioactivity.

    Medicine: Studied for pharmacological effects.

    Industry: May serve as a precursor for other compounds.

Mechanism of Action

The precise mechanism by which Compound A exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

Compound A’s uniqueness lies in its specific combination of functional groups. Similar compounds include:

    Compound B: Shares structural features but lacks the trimethoxyphenyl group.

    Compound C: Contains a different heterocyclic ring system.

Properties

Molecular Formula

C27H27N5O5S

Molecular Weight

533.6 g/mol

IUPAC Name

N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]-2-[[4-phenyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C27H27N5O5S/c1-17(20-12-8-9-13-21(20)33)28-29-24(34)16-38-27-31-30-26(32(27)19-10-6-5-7-11-19)18-14-22(35-2)25(37-4)23(15-18)36-3/h5-15,33H,16H2,1-4H3,(H,29,34)/b28-17+

InChI Key

SUNDDOCBKYMTAU-OGLMXYFKSA-N

Isomeric SMILES

C/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC(=C(C(=C3)OC)OC)OC)/C4=CC=CC=C4O

Canonical SMILES

CC(=NNC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC(=C(C(=C3)OC)OC)OC)C4=CC=CC=C4O

Origin of Product

United States

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